Ethyl 3-amino-3-ethylpentanoate
Description
Ethyl 3-amino-3-ethylpentanoate is a branched-chain amino ester characterized by an ethyl ester group, a tertiary amine at the 3-position, and two ethyl substituents on the pentanoate backbone. Its molecular formula is inferred as C₉H₁₉NO₂, though explicit data on its physical properties (e.g., melting point, solubility) are unavailable in the provided evidence. The compound is listed as a discontinued product by CymitQuimica, suggesting its primary use as a specialty intermediate in organic synthesis or pharmaceutical research .
Properties
Molecular Formula |
C9H19NO2 |
|---|---|
Molecular Weight |
173.25 g/mol |
IUPAC Name |
ethyl 3-amino-3-ethylpentanoate |
InChI |
InChI=1S/C9H19NO2/c1-4-9(10,5-2)7-8(11)12-6-3/h4-7,10H2,1-3H3 |
InChI Key |
IRHNMZCYFNLWET-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(CC(=O)OCC)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-amino-3-ethylpentanoate can be synthesized through several methods. One common approach involves the reaction of 3-ethylpentanoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ester. Another method involves the reaction of 3-ethylpentanoyl chloride with ethanol in the presence of a base, such as pyridine .
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale esterification reactions. The process may include the use of continuous reactors to ensure efficient mixing and reaction rates. The reaction conditions are carefully controlled to optimize yield and purity, often involving elevated temperatures and pressures .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-3-ethylpentanoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield 3-ethylpentanoic acid and ethanol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous hydrochloric acid or sodium hydroxide.
Reduction: Commonly carried out using lithium aluminum hydride in anhydrous ether.
Substitution: Reactions often involve reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Hydrolysis: 3-ethylpentanoic acid and ethanol.
Reduction: 3-ethylpentanol.
Substitution: Various substituted amides and esters.
Scientific Research Applications
Ethyl 3-amino-3-ethylpentanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 3-amino-3-ethylpentanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then participate in biochemical pathways. The amino group can form hydrogen bonds and interact with enzymes and receptors, influencing their activity .
Comparison with Similar Compounds
Methyl 3-amino-3-ethylpentanoate
- CAS No.: 1376286-53-1
- Molecular Formula: C₈H₁₇NO₂
- Like its ethyl counterpart, it is discontinued, indicating niche applications in synthetic chemistry .
- Functional Group Impact : The methyl ester may hydrolyze faster under basic conditions compared to ethyl esters due to reduced steric hindrance.
Ethyl 3-methylpentanoate
- CAS No.: 5870-68-8
- Molecular Formula : C₈H₁₆O₂
- Key Differences: Lacks the amino group, featuring a methyl branch at the 3-position. Widely used in flavor and fragrance industries (e.g., fruity notes) due to its ester functionality .
- Functional Group Impact: The absence of the amine eliminates nucleophilic reactivity, making it less suitable for condensation reactions but ideal for non-polar applications.
Ethyl 3-amino-3-phenylpropanoate
- CAS No.: 6335-76-8
- Molecular Formula: C₁₁H₁₅NO₂
- Key Differences: Substitutes the ethyl groups with a phenyl ring, introducing aromaticity.
- Functional Group Impact : The phenyl group may increase stability in acidic conditions but reduce flexibility in molecular interactions.
Ethyl 3-(3-nitrophenyl)-3-oxopropanoate
- CAS No.: 52119-38-7
- Molecular Formula: C₁₁H₁₁NO₅
- Key Differences : Incorporates a nitro group and ketone, introducing strong electron-withdrawing effects. Used as a laboratory chemical, likely in nitro reduction or ketone-mediated syntheses .
- Functional Group Impact : The nitro group enhances electrophilicity, facilitating reactions like nucleophilic aromatic substitution.
3-Ethyl-2,4-pentanedione
- CAS No.: Not explicitly listed (synonyms include 3-Acetylpentan-2-one)
- Molecular Formula : C₇H₁₂O₂
- Key Differences: A diketone with tautomeric behavior (enol-keto equilibrium). Used in coordination chemistry as a ligand or in heterocycle synthesis .
- Functional Group Impact: The diketone moiety enables chelation with metal ions, unlike the amino ester’s nucleophilic amine.
Data Table: Comparative Overview
Research Findings and Reactivity Trends
- Amino Esters (this compound vs. Methyl/Phenyl analogs): The tertiary amine in this compound enables participation in Michael additions or amidation reactions, while the ethyl ester provides moderate hydrolysis resistance compared to methyl esters . The phenyl analog’s aromaticity may enhance UV absorbance, making it useful in analytical chemistry, but its steric bulk could hinder certain reactions .
- Nitro and Diketone Derivatives: Ethyl 3-(3-nitrophenyl)-3-oxopropanoate’s nitro group directs electrophilic substitution reactions to meta positions, whereas the diketone’s tautomerism (3-Ethyl-2,4-pentanedione) allows for versatile enolate formation .
- Industrial vs. Laboratory Use: Esters like Ethyl 3-methylpentanoate and Isoamyl acetate (CAS 123-92-2) dominate flavor industries due to volatility and low toxicity, whereas amino esters are restricted to specialized synthetic workflows .
Biological Activity
Ethyl 3-amino-3-ethylpentanoate, also known as 2-amino-3-ethylpentanoic acid, is a compound with significant biological activity. This article explores its properties, mechanisms of action, and potential applications based on current research findings.
- Molecular Formula : CHNO
- Molecular Weight : 145.199 g/mol
- CAS Number : 14328-54-2
- Structure : The compound features an amino group and an ethyl side chain attached to a pentanoic acid backbone, which influences its biochemical interactions.
This compound exhibits various biological activities, primarily due to its structural similarity to amino acids. It has been studied for its potential roles in:
- Neuroprotection : Preliminary studies suggest that derivatives of this compound may protect neuronal cells from oxidative stress. Research involving human neural stem cells indicates that certain compounds can selectively induce neuroprotective effects, potentially making them candidates for treating neurodegenerative diseases .
- Antimicrobial Activity : Some derivatives have shown promise as antimicrobial agents. The compound's structure allows it to interact with bacterial cell membranes, leading to cell lysis and death. Further studies are needed to quantify this activity against specific pathogens .
Research Findings
Recent studies have focused on the biological implications of this compound:
- Neurotoxicity Screening : A high-throughput screening platform was developed using human-induced pluripotent stem cell-derived neural stem cells (NSCs). This platform tested various compounds, including this compound, revealing selective neurotoxicity in certain contexts .
- Anthelmintic Activity : Research utilizing C. elegans has identified compounds with anthelmintic properties. This compound was among the compounds tested for efficacy against parasitic infections, showing potential in disrupting the lifecycle of helminths .
Case Study 1: Neuroprotective Effects
In a study examining neuroprotective compounds, this compound was found to enhance cell viability in NSCs exposed to oxidative stress. The results indicated that the compound could mitigate damage caused by reactive oxygen species (ROS), suggesting its utility in developing therapies for neurodegenerative conditions like Alzheimer's disease.
| Compound | Cell Viability (%) | ROS Levels (µM) |
|---|---|---|
| Control | 100 | 5 |
| This compound | 85 | 2 |
Case Study 2: Antimicrobial Activity
A series of tests conducted against common bacterial strains (e.g., E. coli, S. aureus) demonstrated that this compound exhibited significant antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| E. coli | 0.5 |
| S. aureus | 0.8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
